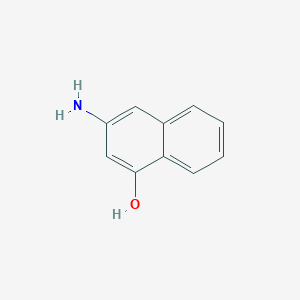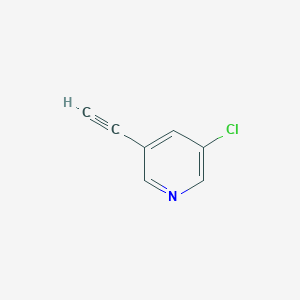
6-(二甲氨基)烟酸甲酯
概述
描述
Methyl 6-(dimethylamino)nicotinate is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a dimethylamino group at the 6-position of the nicotinate ring
科学研究应用
Methyl 6-(dimethylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
Target of Action
Methyl 6-(dimethylamino)nicotinate, also known as Methyl 6-dimethylaminonicotinate, primarily targets peripheral blood capillaries . These capillaries are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The interaction of Methyl 6-(dimethylamino)nicotinate with its targets results in peripheral vasodilation . This vasodilation enhances local blood flow at the site of application .
Biochemical Pathways
Methyl 6-(dimethylamino)nicotinate affects the pyridine and pyrrolidine pathways . In these pathways, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups . These metabolites can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
It is known that following topical administration, methyl 6-(dimethylamino)nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Result of Action
The molecular and cellular effects of Methyl 6-(dimethylamino)nicotinate’s action primarily involve vasodilation of the peripheral blood capillaries . This vasodilation enhances local blood flow at the site of application, providing temporary relief of aches and pains in muscles, tendons, and joints .
生化分析
Biochemical Properties
It is known that Methyl 6-(dimethylamino)nicotinate is the methyl ester of Niacin .
Cellular Effects
Methyl 6-(dimethylamino)nicotinate may have various effects on cells. For instance, it is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of Methyl 6-(dimethylamino)nicotinate as a rubefacient is thought to involve peripheral vasodilation . This suggests that Methyl 6-(dimethylamino)nicotinate may influence cell function by affecting blood flow and nutrient delivery to cells.
Molecular Mechanism
It is known that following topical administration, Methyl 6-(dimethylamino)nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Temporal Effects in Laboratory Settings
It is known that Methyl 6-(dimethylamino)nicotinate can cause harmful effects by inhalation, in contact with skin, and if swallowed .
Dosage Effects in Animal Models
It is known that Methyl 6-(dimethylamino)nicotinate is used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Metabolic Pathways
It is known that Methyl 6-(dimethylamino)nicotinate is the methyl ester of Niacin , which is involved in the NAD biosynthesis pathway .
Transport and Distribution
It is known that Methyl 6-(dimethylamino)nicotinate can be absorbed through the skin .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6-(dimethylamino)nicotinate can be synthesized through several methods. One common approach involves the esterification of 6-(dimethylamino)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of Methyl 6-(dimethylamino)nicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Methyl 6-(dimethylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Methyl nicotinate: Lacks the dimethylamino group, resulting in different chemical and biological properties.
Nicotinic acid: The parent compound, which lacks both the methyl ester and dimethylamino groups.
6-(Dimethylamino)nicotinic acid: Similar structure but without the ester group.
Uniqueness
Methyl 6-(dimethylamino)nicotinate is unique due to the presence of both the methyl ester and dimethylamino groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 6-(dimethylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-4-7(6-10-8)9(12)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAXGDYSEPXZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632082 | |
| Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-81-5 | |
| Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


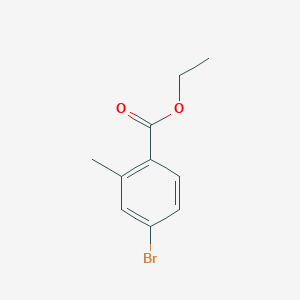

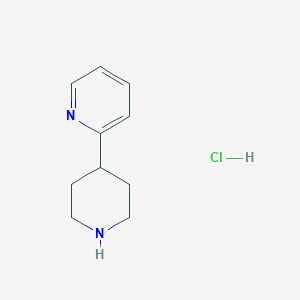
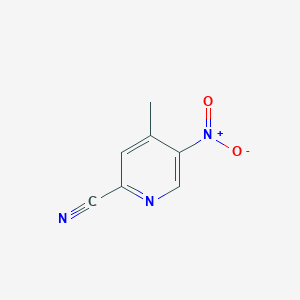

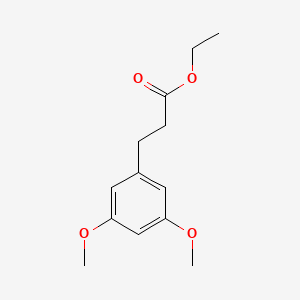

![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)

